molecular formula C14H17BrO2 B13071322 Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate

Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate

Cat. No.: B13071322
M. Wt: 297.19 g/mol
InChI Key: DCSIMRNPZLWACM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate is an organic compound with the molecular formula C14H17BrO2 and a molecular weight of 297.19 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a cyclobutyl ring, which is further connected to an ethyl acetate moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a bromophenyl compound with a cyclobutyl acetate derivative in the presence of a palladium catalyst and a boron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclobutyl ring provides structural rigidity, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate: Similar structure but with the bromine atom in the para position.

    Ethyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate: Similar structure but with a chlorine atom instead of a bromine atom.

These compounds share similar structural features but differ in their reactivity and applications due to the variations in their substituents.

Properties

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

ethyl 2-[3-(3-bromophenyl)cyclobutyl]acetate

InChI

InChI=1S/C14H17BrO2/c1-2-17-14(16)8-10-6-12(7-10)11-4-3-5-13(15)9-11/h3-5,9-10,12H,2,6-8H2,1H3

InChI Key

DCSIMRNPZLWACM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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